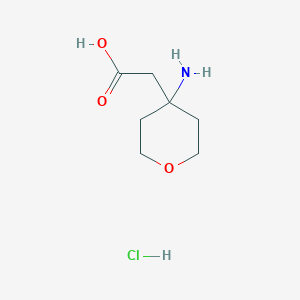
(4-Aminotetrahydro-2H-pyran-4-yl)acetic acid hydrochloride
説明
“(4-Aminotetrahydro-2H-pyran-4-yl)acetic acid hydrochloride” is a chemical compound with the empirical formula C7H13NO3 . It contains the tetrahydropyran ring, which is the most frequently reported three-dimensional ring system in marketed drugs .
Molecular Structure Analysis
The molecular structure of “(4-Aminotetrahydro-2H-pyran-4-yl)acetic acid hydrochloride” can be represented by the SMILES stringNC1(CC(O)=O)CCOCC1 . The InChI key for this compound is QRIAWCUEIMQLGG-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“(4-Aminotetrahydro-2H-pyran-4-yl)acetic acid hydrochloride” has a melting point of 191-196°C and a boiling point of 372.5°C at 760 mmHg. It is stable under normal conditions but can decompose when exposed to strong acids or bases. This compound is slightly acidic with a pKa of 3.29.科学的研究の応用
Synthesis and Transformations
Synthesis Techniques : The synthesis of related compounds involves steps like the removal of specific groups, reduction with lithium aluminum hydride, and further reactions to form secondary amines and amides. For example, in the synthesis of compounds related to (4-Aminotetrahydro-2H-pyran-4-yl)acetic acid hydrochloride, the removal of the ethoxycarbonyl group and subsequent reduction and hydrolysis processes are key steps (Arutyunyan et al., 2018).
Molecular Structure Analysis : X-ray diffraction analysis plays a crucial role in determining the molecular structure of synthesized compounds, as seen in the case of similar pyran-4-yl-ester compounds (Wei et al., 2006).
Novel Methodologies for Synthesis : Innovative synthetic methods have been developed for compounds like 2,6-syn-disubstituted tetrahydropyrans, demonstrating the versatility of these chemical structures (O’Brien et al., 2009).
Protecting Group Applications : The tetrahydropyran structure has been explored as an alternative to traditional protecting groups in organic synthesis, showcasing its utility in this area (Reese et al., 1970).
Facile Synthesis Techniques : Research has focused on the facile synthesis of certain pyran derivatives, highlighting the efficiency and simplicity of these processes (Huang & Zhou, 2002).
Chemical Reactivity Studies : The reactivity of various tetrahydropyran derivatives has been studied, emphasizing their potential in synthesizing diverse organic compounds (Hikem-Oukacha et al., 2011).
Multicomponent Reactions : Multicomponent reactions involving pyran derivatives have been developed, demonstrating the compounds' versatility in complex organic synthesis (Vereshchagin et al., 2015).
Safety And Hazards
特性
IUPAC Name |
2-(4-aminooxan-4-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c8-7(5-6(9)10)1-3-11-4-2-7;/h1-5,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQXQMAYKFJWFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminotetrahydro-2H-pyran-4-yl)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



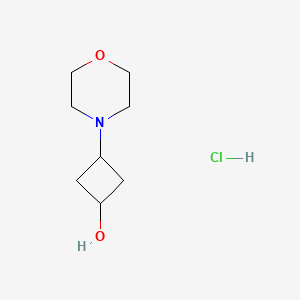



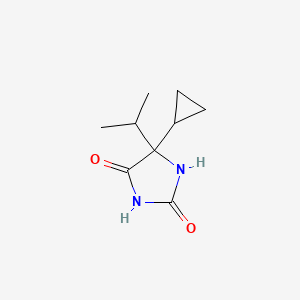
![4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride](/img/structure/B1381059.png)
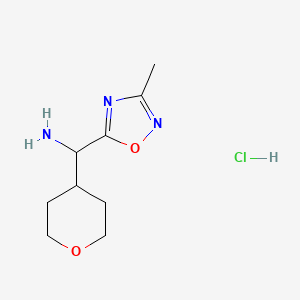
![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride](/img/structure/B1381063.png)

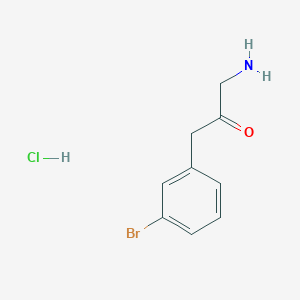
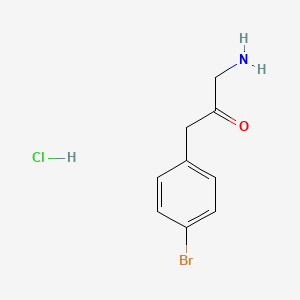
![1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride](/img/structure/B1381068.png)
![7-Azatetracyclo[6.2.1.0^{2,6}.0^{4,10}]undecane-5,11-diol](/img/structure/B1381069.png)
